[4-(HYDROXYMETHYL)-1-(4-METHYLPHENYL)-1H-1,2,3-TRIAZOL-5-YL]METHANOL
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Overview
Description
[4-(HYDROXYMETHYL)-1-(4-METHYLPHENYL)-1H-1,2,3-TRIAZOL-5-YL]METHANOL: is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(HYDROXYMETHYL)-1-(4-METHYLPHENYL)-1H-1,2,3-TRIAZOL-5-YL]METHANOL typically involves a multi-step process. One common method is the “click chemistry” approach, which involves the cycloaddition of azides and alkynes to form the triazole ring. The reaction conditions often include the use of copper(I) catalysts and mild temperatures to facilitate the formation of the triazole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of the compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of Lewis acids.
Major Products:
- Oxidation of the hydroxymethyl group yields aldehydes or carboxylic acids.
- Reduction of the triazole ring forms dihydrotriazoles.
- Substitution reactions introduce various functional groups onto the methylphenyl ring.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Potential use as a probe in biochemical assays.
- Studied for its interactions with biological macromolecules.
Medicine:
- Investigated for its potential as an antimicrobial or antifungal agent.
- Explored for its role in drug delivery systems.
Industry:
- Utilized in the development of new materials with specific properties.
- Employed in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of [4-(HYDROXYMETHYL)-1-(4-METHYLPHENYL)-1H-1,2,3-TRIAZOL-5-YL]METHANOL involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing various biochemical pathways. The hydroxymethyl and methylphenyl groups can interact with enzymes or receptors, modulating their activity. These interactions can lead to changes in cellular processes, making the compound useful in therapeutic applications.
Comparison with Similar Compounds
1,2,3-Triazole: Lacks the hydroxymethyl and methylphenyl groups, making it less versatile.
4-Methyl-1,2,3-Triazole: Contains a methyl group but lacks the hydroxymethyl and methylphenyl groups.
1-(4-Methylphenyl)-1H-1,2,3-Triazole: Similar structure but lacks the hydroxymethyl group.
Uniqueness: The presence of both hydroxymethyl and methylphenyl groups in [4-(HYDROXYMETHYL)-1-(4-METHYLPHENYL)-1H-1,2,3-TRIAZOL-5-YL]METHANOL provides unique chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
[5-(hydroxymethyl)-1-(4-methylphenyl)triazol-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-8-2-4-9(5-3-8)14-11(7-16)10(6-15)12-13-14/h2-5,15-16H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQXKFHZNUHWHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)CO)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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